2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

Physicochemical profiling pKa determination Drug-likeness

This benzofuro[3,2-d]pyrimidine (CAS 337918-48-6) is a privileged scaffold for kinase inhibitor discovery. The 2-methyl & N-p-tolyl substitutions provide unique steric/electronic properties distinct from clinical analogs. Use as a negative control (JMJD2E, potency 39.8 μM) or an SAR starting point. Identity confirmed via multi-solvent NMR & GC-MS. Ensure precise SAR by procuring this verified CAS number.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 337918-48-6
Cat. No. B11519642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
CAS337918-48-6
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC3=C2OC4=CC=CC=C43)C
InChIInChI=1S/C18H15N3O/c1-11-7-9-13(10-8-11)21-18-17-16(19-12(2)20-18)14-5-3-4-6-15(14)22-17/h3-10H,1-2H3,(H,19,20,21)
InChIKeyVSAZGGQQQWKUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)

2-Methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine (CAS 337918-48-6): Chemical Identity and Scaffold Context for Scientific Procurement


2-Methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine (CAS 337918-48-6) is a fully aromatic, tricyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class. It has the molecular formula C18H15N3O and a molecular weight of 289.34 g/mol [1]. The compound bears a methyl substituent at the pyrimidine 2-position and an N-(4-methylphenyl) amine at the 4-position, differentiating it from simpler N-aryl benzofuropyrimidinamine analogs . This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, exemplified by clinical-stage compounds such as amuvatinib (MP-470) and the potent CDC7 inhibitor XL413 [2]. The compound is cataloged in authoritative chemical databases including ChEBI, ChEMBL (CHEMBL1445556), and PubChem, and has verified spectral characterization data (² NMR, ¹ MS) available for identity confirmation [1][3].

Why 2-Methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine Cannot Be Interchanged with Close Structural Analogs


Within the benzofuro[3,2-d]pyrimidine class, even single-atom modifications produce substantial shifts in physicochemical properties, target engagement profiles, and ADME liability. The target compound's 2-methyl substituent is a critical structural determinant: it increases steric bulk and lipophilicity relative to the 2-unsubstituted analog N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine (CHEBI:108974, MW 275.31) [1], and it occupies a different chemical space than the 8-chloro analog (MW 323.78) which introduces an electron-withdrawing halogen affecting both reactivity and CYP450 susceptibility [2]. The p-tolyl N-aryl group confers distinct electronic characteristics compared to N-pyridyl or N-alkyl congeners. Class-level evidence from related benzofuro[3,2-d]pyrimidines demonstrates that substitution pattern changes at the 2- and 4-positions can shift kinase selectivity profiles by orders of magnitude—XL413 (Cdc7 IC50 = 3.4 nM) and amuvatinib (multi-kinase) illustrate the functional divergence achievable from a single scaffold [3]. These differences directly impact procurement decisions: selecting the wrong analog for a screening campaign, SAR study, or assay validation introduces uncontrolled variables that can invalidate results or obscure genuine structure-activity relationships.

Quantitative Differentiation Evidence for 2-Methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine: Head-to-Head and Cross-Study Comparator Data


Physicochemical Property Differentiation: pKa and Ionization State vs. 2-Des-Methyl Analog

The target compound exhibits a predicted acid dissociation constant (pKa) of 5.54 ± 0.40 . This value places the compound in a partially ionized state at physiological pH (7.4), with the pyrimidine nitrogen acting as a weak base. In contrast, the 2-des-methyl analog N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine (CHEBI:108974, MW 275.31) lacks the electron-donating 2-methyl group, which alters the basicity of the pyrimidine ring system and consequently its ionization profile at physiological pH [1]. The 2-methyl substituent also increases both molecular weight (+14 Da, from 275.31 to 289.34) and calculated lipophilicity, which together affect predicted membrane permeability. For the 8-chloro-2-methyl analog, the introduction of the electron-withdrawing chlorine further shifts the electronic environment, with a molecular weight of 323.78 g/mol [2].

Physicochemical profiling pKa determination Drug-likeness Permeability prediction

Screening Selectivity Profile: Negative Result in JMJD2E Demethylase Assay as a Counterscreen Filter

In a quantitative high-throughput screening (qHTS) confirmatory assay for inhibitors of human Jumonji Domain Containing 2E (JMJD2E, also known as KDM4E), the target compound was tested and classified as 'Not Active' with a measured potency of 39,810.7 nM (approximately 40 μM, pChembl = 4.40) [1]. This negative result provides a concrete selectivity data point: at concentrations relevant to many primary screening campaigns (10–30 μM), this compound does not inhibit the JMJD2E lysine-specific demethylase. This distinguishes it from compounds in the same ChEMBL screening set that showed activity against JMJD2E. Additionally, in a counterscreen for inhibitors of tau fibril formation (fluorescence polarization assay), the compound gave an 'Inconclusive' result (pChembl = 4.90), indicating no clear activity in that assay system [1]. By contrast, the 2-methyl-N-pyridin-4-yl analog (BDBM44537) showed measurable activity against the probable global transcription activator SNF2L2 with an EC50 of 91,200 nM (91.2 μM) [2], illustrating how changing the N-aryl group from p-tolyl to 4-pyridyl shifts the biological profile.

Epigenetic target screening JMJD2E/KDM4E Counterscreen selectivity PubChem BioAssay

NPSR1 Receptor Interaction Potential vs. Scaffold-Matched Kinase Inhibitors: A Distinct Polypharmacology Signal

The target compound has a recorded interaction with the Neuropeptide S receptor (NPSR1, a G protein-coupled receptor implicated in asthma and neurological disorders), with a pPotency value of 4.6 (approximately 25 μM) cataloged in the GPCRdb [1]. This GPCR interaction signal is notable because the benzofuro[3,2-d]pyrimidine scaffold is far more commonly associated with kinase inhibition—clinical-stage and tool compounds such as XL413 (Cdc7 IC50 = 3.4 nM) and amuvatinib (multi-kinase, including c-MET, c-RET, c-KIT, PDGFR, FLT3) are prototypical ATP-competitive kinase inhibitors [2]. The NPSR1 activity, while modest in absolute potency, represents a pharmacologically distinct target class engagement. The 2-des-methyl analog (CHEBI:108974) does not have recorded NPSR1 activity in the same databases, suggesting that the 2-methyl substituent may contribute to this particular polypharmacology profile. This cross-target signal may be valuable for research groups exploring the intersection of kinase and GPCR signaling, or for those requiring a compound with documented selectivity against the kinome but residual GPCR activity.

GPCR screening Neuropeptide S receptor Polypharmacology Off-target profiling

Spectral Identity Verification: NMR and Mass Spectrometry Reference Data as a Procurement Quality Gate

The target compound has a verified spectral entry in the Wiley SpectraBase database, containing two NMR spectra (acquired in DMSO-d6 and CDCl3 solvents) and one GC-MS spectrum [1]. This spectral reference package enables rigorous identity verification and purity assessment upon compound receipt—a critical quality gate for procurement. In contrast, the 8-chloro-2-methyl analog also has SpectraBase data (2 NMR, 1 MS) but exhibits distinct spectral features due to the chlorine substituent (InChIKey: ZOCWYTLLBXOMDL-UHFFFAOYSA-N) [2], and the 2-des-methyl analog (ChemSpider ID: 1166294) has a different spectral fingerprint . The availability of multi-solvent NMR data (DMSO-d6 for polar environment characterization; CDCl3 for non-polar environment) is particularly valuable for assessing compound behavior in different solution conditions relevant to assay development. The InChIKey for the target compound is VSAZGGQQQWKUPI-UHFFFAOYSA-N, providing a unique, resolvable structural identifier for database cross-referencing [1].

Analytical chemistry NMR spectroscopy Mass spectrometry Compound identity verification Quality control

Recommended Research and Industrial Application Scenarios for 2-Methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine Based on Verified Evidence


Kinase Inhibitor Screening Library Diversification with a Scaffold-Defined, Selectivity-Annotated Entry

For medicinal chemistry groups and screening centers building focused kinase inhibitor libraries, this compound offers a structurally verified benzofuro[3,2-d]pyrimidine entry with documented negative selectivity data against JMJD2E (Potency = 39.8 μM, classified 'Not Active') [1]. Unlike the clinical-stage analogs XL413 and amuvatinib, which carry extensive intellectual property encumbrance and are optimized for potency [2], this compound occupies underexplored chemical space within the scaffold—specifically the 2-methyl, N-p-tolyl substitution pattern—making it suitable as a starting point for novel IP-generating SAR exploration. Procurement of this specific CAS number, rather than a close analog, ensures the precise substitution pattern needed for comparative structure-activity relationship studies.

GPCR-Kinase Polypharmacology Probe for NPSR1 Signaling Pathway Studies

The documented interaction with the Neuropeptide S receptor (NPSR1, pPotency = 4.6, approximately 25 μM) [1], combined with the compound's benzofuropyrimidine kinase-targeting scaffold [2], positions it as a potential chemical probe for studying cross-talk between kinase signaling and NPSR1-mediated pathways. Research groups investigating asthma, anxiety, or arousal disorders where NPSR1 plays a role may find this compound useful as a structurally distinct starting point compared to peptide-based NPSR1 ligands. The availability of verified NMR and MS spectral data [3] supports rigorous characterization in academic publications.

Analytical Reference Standard for Benzofuropyrimidine Scaffold Identification in Metabolite or Degradation Studies

With verified multi-solvent NMR spectra (DMSO-d6 and CDCl3) and a GC-MS spectrum available through the Wiley SpectraBase collection [1], this compound can serve as an analytical reference standard for laboratories conducting metabolite identification, forced degradation studies, or impurity profiling of benzofuropyrimidine-containing drug candidates. The distinct InChIKey (VSAZGGQQQWKUPI-UHFFFAOYSA-N) [1] and predicted physicochemical properties (pKa = 5.54 ± 0.40, density = 1.283 ± 0.06 g/cm³) [2] facilitate unambiguous chromatographic method development and database matching.

Negative Control Compound for JMJD2E/KDM4E Epigenetic Screening Cascades

The definitive 'Not Active' classification in the PubChem qHTS JMJD2E confirmatory assay (Potency = 39.8 μM, pChembl = 4.40) [1] qualifies this compound for use as a negative control in epigenetic screening cascades targeting the KDM4 family of lysine demethylases. Its structural similarity to active benzofuropyrimidine kinase inhibitors, combined with confirmed JMJD2E inactivity, makes it a specificity control that can help distinguish genuine JMJD2E hits from assay-interfering compounds in high-throughput screening formats.

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